molecular formula C22H18N6O3S B2678260 methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 1209538-02-2

methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No. B2678260
CAS RN: 1209538-02-2
M. Wt: 446.49
InChI Key: NLLTWBKBWKETSA-UHFFFAOYSA-N
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Description

The compound “methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and a benzoate ester . These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, along with the benzoate ester. The presence of these rings would likely result in a planar structure, which could have implications for its chemical reactivity .


Chemical Reactions Analysis

This compound, due to the presence of the pyrimidine and triazole rings, could potentially participate in a variety of chemical reactions . For example, the pyrimidine ring could undergo substitution reactions at the carbon positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the benzoate ester could make the compound more lipophilic, which could influence its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Material Science

Methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is involved in the synthesis of complex organic molecules and materials. For instance, it has been used in the preparation of crystals with significant conjugations within their structures, showcasing disorder in methoxycarbonyl groups and variations in the mutual orientation of aryltriazenyl groups. This chemical serves as a foundation for exploring the structural aspects of organic compounds and their crystalline forms, contributing to the development of new materials with potential applications in various fields, including electronics and photonics (Moser, Bertolasi, & Vaughan, 2005).

Biological Activity

The compound also plays a role in the study of biological activities, including antimicrobial and antitumor effects. Novel derivatives incorporating the 1,2,3-triazole moiety have been synthesized, showing promising results in antimicrobial activity studies against selected bacterial and fungal strains. These findings indicate the potential of methyl 4-(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamido)benzoate derivatives as a basis for developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail . In particular, it would be interesting to investigate its potential biological activities, given the presence of the pyrimidine and triazole rings .

properties

IUPAC Name

methyl 4-[[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c1-31-21(30)15-8-10-16(11-9-15)25-20(29)19-18(14-32-22-23-12-5-13-24-22)28(27-26-19)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLTWBKBWKETSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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